molecular formula C21H17F3N2O2 B2978639 N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339027-76-8

N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2978639
CAS RN: 339027-76-8
M. Wt: 386.374
InChI Key: ZIVXFGRDAGURDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various methods. For instance, the synthesis of Pyrazole derivatives involves different methods and synthetic analogues . Another method involves the reactions of trifluoromethylpyridine (TFMP) by nucleophilic substitution with a variety of alkylating agents .


Molecular Structure Analysis

The molecular structure of similar compounds often contains a trifluoromethyl group and a pyridine moiety . The presence of these groups bestows many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Coordination Polymers and Ligand Conformation The study by Yeh, Chen, and Wang (2008) explores the synthesis of new dipyridyl ligands incorporating amide spacers, which react with metal salts to form complexes with diverse structural arrangements. These complexes exhibit potential for applications in materials science due to their unique molecular architectures and emission properties, which can be attributed to the intraligand π→π* transition (Yeh, Chen, & Wang, 2008).

Antidepressant and Nootropic Agents Thomas, Nanda, Kothapalli, and Hamane (2016) synthesized and evaluated the pharmacological activity of various pyridine-4-carbohydrazides and pyridine-4-carboxamides as potential antidepressant and nootropic agents. Their research suggests that specific structural modifications to the pyridine moiety can significantly influence the biological activity, offering insights into the design of new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Met Kinase Inhibition for Cancer Therapy Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase, a promising target in cancer therapy. Their findings highlight the therapeutic potential of such compounds in treating Met-dependent cancers (Schroeder et al., 2009).

HIV-1 Inhibition Tamazyan, Ayvazyan, Martirosyan, Harutyunyan, and Schinazi (2007) investigated the potential of 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide as an anti-HIV-1 agent. Their research provides valuable insights into the development of non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment (Tamazyan et al., 2007).

Anticonvulsant Enaminones Kubicki, Bassyouni, and Codding (2000) focused on the crystal structures of anticonvulsant enaminones, revealing their potential in treating seizures. The study contributes to understanding the structural basis of their pharmacological activity and guiding the design of new anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Mechanism of Action

The mechanism of action of similar compounds often involves strong antiproliferative activities against certain cancer cell lines through blockage of specific signaling pathways, arresting cell cycle progression, and induction of apoptosis .

Safety and Hazards

The safety and hazards of similar compounds can vary. Some compounds may have potential hazards such as skin irritation or respiratory sensitization .

Future Directions

The future directions of research on similar compounds often involve the development of novel applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-7-9-17(10-8-14)25-19(27)18-6-3-11-26(20(18)28)13-15-4-2-5-16(12-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVXFGRDAGURDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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